2-Nitrobicyclo[2.2.2]octane is an organic compound notable for its bicyclic structure, which features a nitro group attached to the bicyclo[2.2.2]octane framework. This compound, with the Chemical Abstracts Service number 5437-58-1, has garnered attention in various scientific fields due to its unique structural properties and potential applications in organic synthesis and medicinal chemistry.
The compound can be synthesized through the nitration of bicyclo[2.2.2]octane derivatives, typically employing a mixture of nitric acid and sulfuric acid under controlled conditions to achieve selective nitration.
2-Nitrobicyclo[2.2.2]octane falls under the category of nitro compounds and bicyclic organic compounds. Its molecular formula is C₈H₁₃N₁O₂, and it has a molecular weight of approximately 155.19 g/mol.
The synthesis of 2-Nitrobicyclo[2.2.2]octane generally involves the following steps:
In industrial settings, continuous flow reactors may be utilized to enhance the efficiency of the nitration process, allowing for precise control over temperature, pressure, and reactant concentrations to optimize yield and purity.
The molecular structure of 2-Nitrobicyclo[2.2.2]octane can be represented as follows:
The compound exhibits a bicyclic structure that contributes to its unique chemical properties, including its reactivity in various chemical transformations.
2-Nitrobicyclo[2.2.2]octane can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-Nitrobicyclo[2.2.2]octane primarily involves its nitro group, which can undergo redox reactions influencing the compound’s reactivity and interactions with biological molecules. These interactions may affect various biochemical pathways, making this compound significant in mechanistic studies within organic chemistry and pharmacology.
Property | Data |
---|---|
CAS Number | 5437-58-1 |
Molecular Formula | C₈H₁₃N₁O₂ |
Molecular Weight | 155.19 g/mol |
IUPAC Name | 2-nitrobicyclo[2.2.2]octane |
InChI | InChI=1S/C8H13NO2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H₂ |
These properties contribute to its utility in various applications.
The applications of 2-Nitrobicyclo[2.2.2]octane span multiple domains:
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 91698-30-5
CAS No.: 73628-28-1